molecular formula C20H17N3O2S B12563347 2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one CAS No. 143605-14-5

2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one

Cat. No.: B12563347
CAS No.: 143605-14-5
M. Wt: 363.4 g/mol
InChI Key: CRXDCZSHONOTMP-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole moiety linked to a naphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-[(propan-2-yl)oxy]naphthalen-1(2H)-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.

    2-Benzothiazoleacetonitrile: Used in the synthesis of various organic compounds.

Uniqueness

2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and naphthalenone moieties allows for versatile applications in different scientific fields.

Properties

CAS No.

143605-14-5

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yldiazenyl)-4-propan-2-yloxynaphthalen-1-ol

InChI

InChI=1S/C20H17N3O2S/c1-12(2)25-17-11-16(19(24)14-8-4-3-7-13(14)17)22-23-20-21-15-9-5-6-10-18(15)26-20/h3-12,24H,1-2H3

InChI Key

CRXDCZSHONOTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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